2-chloro-N-(2,4-dinitrophenyl)acetamide
Overview
Description
Synthesis Analysis
The compound was synthesized and characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis .Molecular Structure Analysis
The compound crystallizes in the monoclinic space group P21/n . The crystal structure of the compound revealed the intramolecular H-bonding with the S(6) motif between H atom of the amide group and the nitro group at the ortho position .Chemical Reactions Analysis
Several intermolecular C–H⋯O interactions hold different molecules of the compound together resulting in the crystal packing . Red faint spots observed in the Hirshfeld surface of the compound confirm the presence of N–H⋯O hydrogen bond as well as C–H⋯O interactions .Physical And Chemical Properties Analysis
The optical properties of the compound in various solvents were investigated using UV–vis spectrophotometry . The compound showed solvatochromic effects upon the varying polarity of the solvent .Scientific Research Applications
Synthesis and Crystallography
2-Chloro-N-(2,4-dinitrophenyl) acetamide has been synthesized and characterized using various spectroscopy methods, X-ray crystallography, and elemental analysis. Its crystal structure exhibits intramolecular hydrogen bonding and intermolecular interactions, impacting its crystal packing. The compound also shows solvatochromic effects, changing color with the polarity of the solvent, which is relevant for optical applications (Jansukra et al., 2021).
Dye Intermediates and Manufacturing Errors
In an interesting case, a commercially delivered dye intermediate was found to be a pure but undescribed molecule, different from the expected 2-chloro-N-(2,4-dinitrophenyl)acetamide. This highlighted the importance of accurate chemical identification in industrial processes (Drabina et al., 2009).
Molecular Conformation Studies
Various acetamides, including derivatives of this compound, have been studied for their molecular conformation. These studies, revealing details like the orientation of specific bonds and intermolecular hydrogen bonds, contribute to understanding the structural behavior of such compounds (Saravanan et al., 2016).
Potential Pesticides
Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a related compound, have been characterized for their potential as pesticides. This includes studies on their X-ray powder diffraction patterns, indicating applications in agriculture and pest control (Olszewska et al., 2008).
Quantum Chemical Calculations
Quantum chemical calculations have been employed to determine the conformation, vibrational spectroscopic, electronic, and thermodynamic properties of related acetamide derivatives. Such studies are crucial for predicting the behavior of these compounds in various applications, including material science and molecular design (Choudhary et al., 2014).
Antibacterial Agents
Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial activity. QSAR (Quantitative Structure-Activity Relationship) studies of these compounds provide insights into their potential as antibacterial agents (Desai et al., 2008).
Herbicidal Applications
Chloroacetamides, including compounds similar to this compound, are used as herbicides in various crops. Their application in agriculture demonstrates theirrole in controlling unwanted plant growth, contributing to efficient crop management (Weisshaar & Böger, 1989).
Catalysis in Chemical Reactions
Studies on gold nanoparticles functionalized with N-methylimidazole suggest that compounds structurally related to this compound can accelerate certain chemical reactions. This has implications for their use in catalysis and industrial chemical processes (Pasquato et al., 2000).
Antiviral Applications
A novel derivative of this compound has been synthesized and evaluated for its efficacy in treating Japanese encephalitis. This demonstrates the potential of such compounds in developing antiviral drugs (Ghosh et al., 2008).
Glycopyranosyl Cation Generation
The study of glycopyranosyl cations through the hydrolysis of 2,4-dinitrophenyl glycopyranosides, a process related to this compound, provides valuable information for understanding biochemical and pharmaceutical processes (Cocker & Sinnott, 1975).
Nucleophilic Substitution Reactions
The reactivity of 2,4-dinitrobenzene derivatives, including those similar to this compound, in nucleophilic substitution reactions, is significant for understanding their chemical behavior and potential applications in synthetic chemistry (Ibrahim et al., 2013).
Nonlinear Optical Properties
The nonlinear optical properties of crystalline acetamides structures, including those related to this compound, are being investigated for their potential in photonic devices and optical applications (Castro et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as schiff base compounds, have important medicinal and pharmaceutical applications . They show biological activities including antibacterial, antifungal, anticancer, and herbicidal activities .
Mode of Action
The configuration about the C N bond is E, and there is an intramolecular N—H Onitro hydrogen bond present forming an S(6) ring motif .
Biochemical Pathways
It is known that similar compounds, such as schiff base compounds, are widely used in organic and inorganic chemistry, and they have important medicinal and pharmaceutical applications .
Result of Action
It is known that similar compounds, such as schiff base compounds, show biological activities including antibacterial, antifungal, anticancer, and herbicidal activities .
Action Environment
It is known that similar compounds, such as schiff base compounds, are widely used in various environments, including medicinal and pharmaceutical applications .
Biochemical Analysis
Biochemical Properties
2-chloro-n-(2,4-dinitro-phenyl)-acetamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as hydrolases and oxidoreductases, affecting their activity. The compound binds to the active sites of these enzymes, leading to a decrease in their catalytic efficiency. This interaction is primarily due to the presence of the nitro groups, which can form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues .
Cellular Effects
The effects of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to the activation of stress-responsive signaling pathways. Additionally, it can alter gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-chloro-n-(2,4-dinitro-phenyl)-acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, inhibiting their normal function. The compound’s nitro groups are particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Furthermore, it can interfere with DNA replication and repair processes by binding to DNA and associated proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro studies has shown that it can lead to persistent oxidative stress and cellular damage. In in vivo studies, prolonged exposure can result in chronic inflammation and tissue damage .
Dosage Effects in Animal Models
The effects of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .
Metabolic Pathways
2-chloro-n-(2,4-dinitro-phenyl)-acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The compound can be metabolized into reactive intermediates that can further interact with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. These interactions can disrupt normal cellular metabolism and lead to the accumulation of toxic byproducts .
Transport and Distribution
Within cells and tissues, 2-chloro-n-(2,4-dinitro-phenyl)-acetamide is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the mitochondria and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2-chloro-N-(2,4-dinitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYSEWOCLXWPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284478 | |
Record name | 2-Chloro-N-(2,4-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-08-5 | |
Record name | NSC37405 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(2,4-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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